Biochemical Potency Comparison: Dot1L-IN-6 vs. EPZ004777 and SGC0946
Dot1L-IN-6 exhibits an IC50 of 0.19 nM in a scintillation proximity assay (SPA) for DOT1L . This is approximately 2.1-fold more potent than EPZ004777 (IC50 = 0.4 nM) and 1.6-fold more potent than SGC0946 (IC50 = 0.3 nM) [1] measured under comparable biochemical conditions, indicating a higher intrinsic binding affinity for the DOT1L catalytic domain.
| Evidence Dimension | Biochemical DOT1L inhibition (SPA assay) |
|---|---|
| Target Compound Data | IC50 = 0.19 nM |
| Comparator Or Baseline | EPZ004777: IC50 = 0.4 nM; SGC0946: IC50 = 0.3 nM |
| Quantified Difference | Dot1L-IN-6 is ~2.1-fold more potent than EPZ004777 and ~1.6-fold more potent than SGC0946 |
| Conditions | In vitro DOT1L enzyme scintillation proximity assay (SPA) |
Why This Matters
Higher biochemical potency may translate to lower required compound concentrations in cellular assays, potentially reducing off-target effects and conserving valuable compound stock.
- [1] The Structural Genomics Consortium (SGC). (n.d.). SGC0946 Chemical Probe Summary. View Source
